

Application Notes and Protocols: Intraperitoneal Injection of PFK-015 in Mouse Models

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Compound of Interest

Compound Name: PFK-015

Cat. No.: B1264977

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Introduction

PFK-015 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[4][5][6][7] Overexpression of PFKFB3 is observed in various cancer cells, leading to a high glycolytic rate, a phenomenon known as the Warburg effect.[8] By inhibiting PFKFB3, **PFK-015** reduces glucose uptake, decreases intracellular ATP levels, and consequently suppresses cancer cell proliferation and tumor growth.[2][3] These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of **PFK-015** in mouse models for preclinical research.

Mechanism of Action

PFK-015 specifically targets PFKFB3, leading to a reduction in the intracellular levels of F2,6BP. This, in turn, decreases the activity of PFK-1, thereby inhibiting the glycolytic pathway. The inhibition of glycolysis in cancer cells by **PFK-015** can induce cell cycle arrest and apoptosis.[6][7] PFKFB3 is also implicated in other signaling pathways, including the HIF-1 α pathway, which is involved in cellular responses to hypoxia.[8][9] Studies have shown that **PFK-015** can modulate the tumor microenvironment and may have synergistic effects when combined with other therapies, such as immune checkpoint inhibitors.[10][11][12]

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vitro and in vivo application of **PFK-015**.

Parameter	Value	Species/Cell Line	Reference
In Vitro Potency			
IC50 (recombinant PFKFB3)	110 nM - 207 nM	N/A	[1][2]
IC50 (PFKFB3 activity in cancer cells)	20 nM	Cancer cells	[1]
IC50 (Cell Viability, Gastric Cancer)	6.59 - 10.56 μ mol/L	MKN45, AGS, BGC823	[6][7]
IC50 (Cell Viability, Esophageal Cancer)	4.01 - 5.08 μ M	Esophageal cancer cell lines	[11]
In Vivo Dosage & Administration			
Route of Administration	Intraperitoneal (i.p.)	Mouse	[2][6][7]
Dosage	25 mg/kg	Mouse	[2][6][7]
Dosing Frequency	Every three days	Mouse	[6][7]
Vehicle	0.5% carboxymethyl cellulose sodium (SCMC)	N/A	[6][7]
General IP Injection Parameters			
Needle Gauge	25-30 G	Mouse	[13]
Maximum Injection Volume	< 10 ml/kg	Mouse	[14]

Experimental Protocols

Preparation of PFK-015 for Intraperitoneal Injection

This protocol describes the preparation of a **PFK-015** suspension for in vivo studies.

Materials:

- **PFK-015** powder
- 0.5% (w/v) carboxymethyl cellulose sodium (SCMC) in sterile saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **PFK-015** and vehicle based on the number of animals and the dosage (25 mg/kg).
- Weigh the appropriate amount of **PFK-015** powder and place it in a sterile microcentrifuge tube.
- Add the calculated volume of 0.5% SCMC solution to the tube.
- Vortex the mixture vigorously for 2-3 minutes to suspend the compound.
- If necessary, sonicate the suspension for 5-10 minutes to ensure a uniform mixture.
- Visually inspect the suspension for any large aggregates. The suspension should appear homogenous.
- Prepare the suspension fresh before each injection.

Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for intraperitoneal injection in mice.[13][15][16]

Materials:

- Prepared **PFK-015** suspension
- Sterile 1 mL syringes
- Sterile needles (25-27 G)
- 70% ethanol
- Animal restrainer (optional)

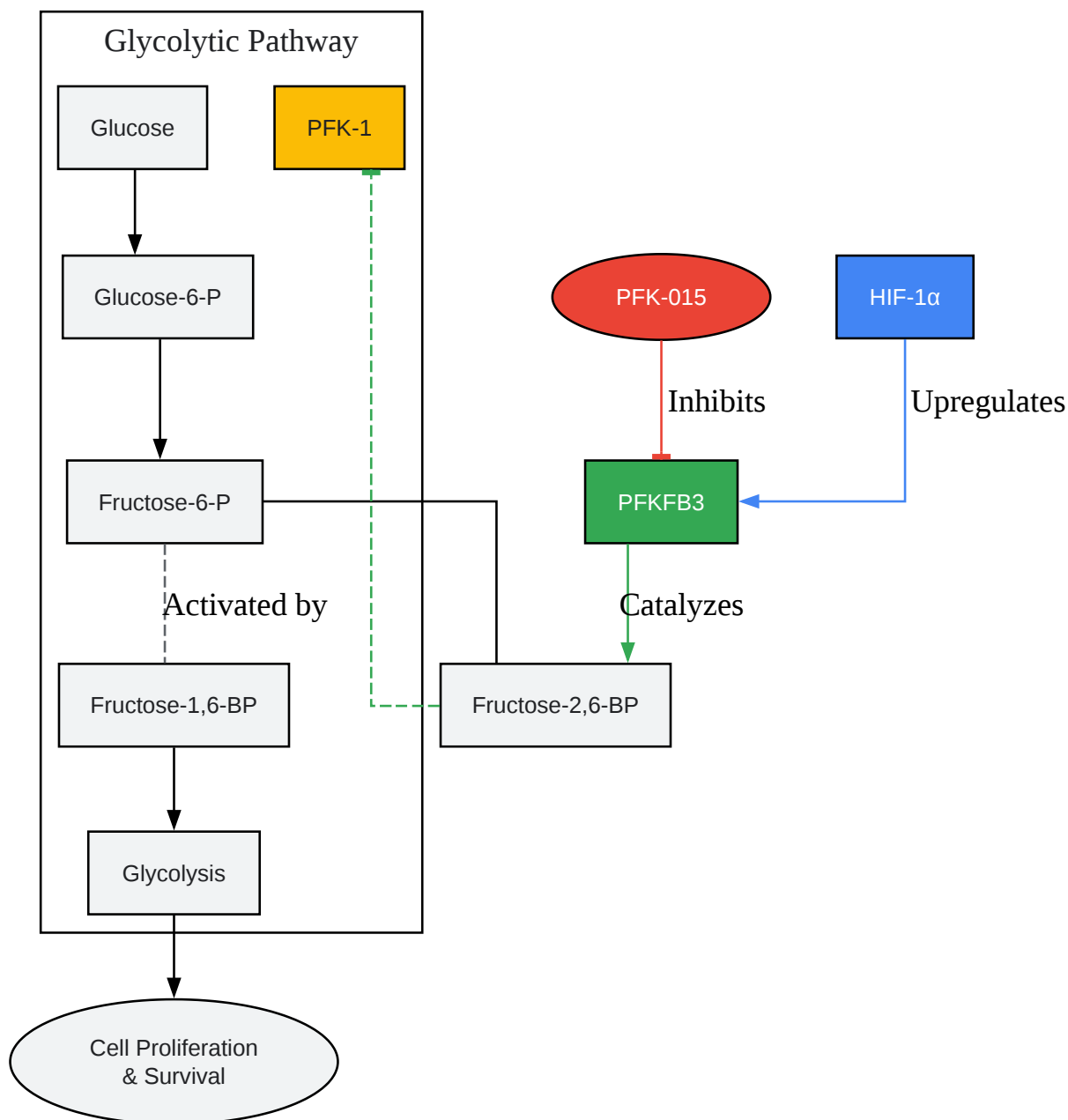
Procedure:

- Gently restrain the mouse, ensuring a firm but not restrictive grip. The "three fingers" restraint method is recommended.[13]
- Turn the animal to expose its abdomen. The head should be tilted slightly downward to help move the abdominal organs cranially.[15][16]
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13][15]
- Disinfect the injection site with a 70% ethanol wipe.
- Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[13]
- Gently aspirate by pulling back the plunger to ensure that no blood or other fluid is drawn into the syringe, which would indicate improper needle placement.[15][16]
- If the aspiration is clear, slowly and steadily inject the **PFK-015** suspension.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any immediate adverse reactions.

- Dispose of the syringe and needle in a designated sharps container. Use a new sterile syringe and needle for each animal.[15]

Visualizations

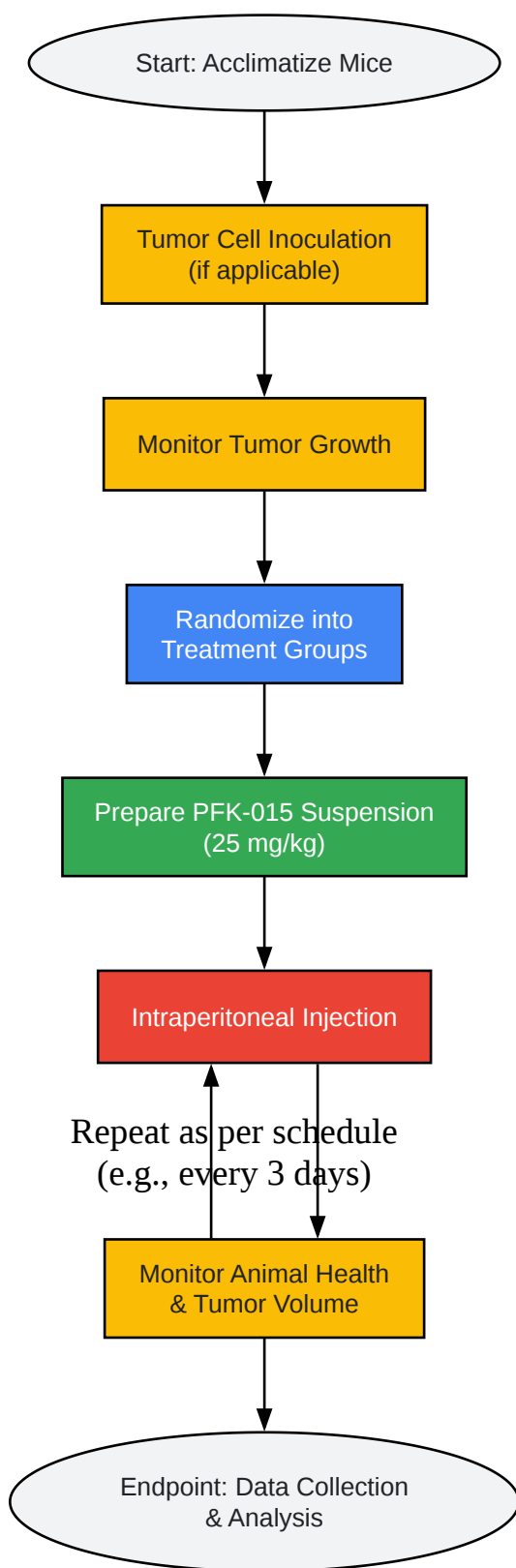
Signaling Pathway of PFKFB3 Inhibition by PFK-015



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Caption: PFKFB3 signaling pathway and the inhibitory action of **PFK-015**.

Experimental Workflow for In Vivo **PFK-015** Administration



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Caption: Experimental workflow for **PFK-015** intraperitoneal injection in mice.

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